molecular formula CH3NO B008465 Formamide, [14C] CAS No. 104809-61-2

Formamide, [14C]

Cat. No.: B008465
CAS No.: 104809-61-2
M. Wt: 47.033 g/mol
InChI Key: ZHNUHDYFZUAESO-NJFSPNSNSA-N
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Description

Formamide, [14C] is a specialized biochemical reagent featuring a carbon-14 radiolabel on the carbonyl carbon, providing a powerful tool for tracing and quantification in complex biological and chemical systems. Its primary research value lies in enabling highly sensitive detection using techniques like Accelerator Mass Spectrometry (AMS) and Liquid Scintillation Counting (LSC), which is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of compounds in drug development . This reagent is critically applied in microdosing studies for new biological entities (NBEs) , such as antibodies. The 14C-label allows for the acquisition of precise pharmacokinetic data with minimal radiation exposure, guiding candidate selection in early-stage development . Furthermore, Formamide, [14C] serves as a key precursor in prebiotic chemistry research , as formamide has been shown to convert into nucleobases like guanine under specific conditions, offering insights into the chemical origins of life . It is also used to investigate microbial ecophysiology , where it helps trace the cross-feeding of microbial products between different bacterial species in biofilms . From a mechanistic standpoint, formamide acts as a solvent and an intermediate in various reactions. The incorporation of the 14C-label allows researchers to track its incorporation into larger molecules or its role as a metabolic byproduct with unparalleled sensitivity, providing a window into dynamic biological processes that are otherwise difficult to observe. Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

aminoformaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

47.033 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of [14C]Formic Acid from 14CO2

The foundational step in producing N,N-dialkyl[14C]formamides is the generation of [14C]formic acid. Ho et al. (2005) demonstrated a high-yield route starting with 14CO2, which was reduced using lithium triethylborohydride (LiBEt3H) in tetrahydrofuran (THF) at -78°C. The reaction proceeds via the formation of a borane-formate intermediate, which is hydrolyzed to yield [14C]formic acid (H14COOH) with minimal isotopic dilution (Scheme 1). This method achieves radiochemical yields exceeding 90%, making it a cornerstone for subsequent derivatization.

Catalytic Conversion of 14CO2 to Formamides

CatalystTemperature (°C)Pressure (bar)Yield (%)Reference
RuCl3/Phosphine1005081
Ni3FeN/Ni3Fe100252.06*
*Total formate and formamide yield.

Radiosynthetic Approaches for Short-Lived Isotopes and Parallels to 14C

11C-Formamide Synthesis as a Model

Although focused on carbon-11, the method described by Taddei et al. (2020) provides insights into formamide radiolabeling. [11C]CO2 is reacted with a primary amine (e.g., benzylamine) using phosphoryl chloride (POCl3) and a phosphazene base to form [11C]isocyanates, which are subsequently reduced to [11C]formamides with NaBH4. This two-step process achieves radiochemical yields of 48–80% within 15 minutes. For 14C, analogous protocols could employ [14C]CO2 with longer reaction times to accommodate the isotope’s lower specific activity.

Challenges in Isotopic Adaptation

The primary limitation in adapting 11C methods for 14C lies in the differing half-lives (20.4 minutes for 11C vs. 5,730 years for 14C). While 11C requires rapid synthesis, 14C protocols prioritize yield over speed. Additionally, handling 14CO2 necessitates stringent containment measures due to its long-term radioactivity.

Applications in Pharmaceutical Synthesis

Synthesis of [14C]Irbesartan

A notable application of [14C]DMF is in the preparation of radiolabeled pharmaceuticals. For instance, [14C]Irbesartan, an angiotensin II receptor antagonist, was synthesized using [14C]DMF as the isotopic source. The process involved formylation of a tetrazole intermediate, achieving an 18% overall yield and 98.22% radiochemical purity. This underscores the utility of [14C]formamides in constructing complex molecules for metabolic and environmental studies.

Vilsmeier-Haack Reactions

[14C]DBF has been employed as a formylating agent in Vilsmeier-Haack reactions to introduce 14C labels into heterocyclic compounds. For example, 14C-labeled quinoline derivatives were synthesized in 70–75% yield, demonstrating the reagent’s versatility in electrophilic aromatic substitution .

Chemical Reactions Analysis

Types of Reactions

Formamide undergoes various chemical reactions, including:

  • Decomposition: : When heated above 100°C, formamide decomposes into carbon monoxide and ammonia: [ \text{HCONH}_2 \rightarrow \text{CO} + \text{NH}_3 ] At very high temperatures, the reaction products shift to hydrogen cyanide and water: [ \text{HC(O)NH}_2 \rightarrow \text{HCN} + \text{H}_2\text{O} ]

  • Hydrolysis: : Formamide can be hydrolyzed to formic acid and ammonia in the presence of water: [ \text{HCONH}_2 + \text{H}_2\text{O} \rightarrow \text{HCOOH} + \text{NH}_3 ]

  • Formylation: : Formamide is used as a formylating agent in organic synthesis, reacting with amines to produce formylated products.

Common Reagents and Conditions

Common reagents used in reactions with formamide include acids, bases, and various catalysts. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

Major products formed from reactions involving formamide include carbon monoxide, ammonia, formic acid, hydrogen cyanide, and various formylated compounds.

Scientific Research Applications

Biochemical Research

Radiolabeling for Tracing Biochemical Processes

[14C]formamide is extensively utilized in biochemical research for tracing and studying metabolic pathways. Its radioactive carbon isotope allows researchers to track the incorporation of formamide into biological molecules, providing insights into metabolic processes.

  • Case Study: Nucleic Acid Synthesis
    A study demonstrated that formamide serves as a solvent for the phosphorylation of nucleosides to nucleotides, crucial in nucleic acid synthesis. The incorporation of [14C]formamide in these processes aids in understanding the mechanisms of nucleotide formation and their subsequent roles in DNA and RNA synthesis .

Prebiotic Chemistry

Formation of Biologically Significant Molecules

In prebiotic chemistry, [14C]formamide is recognized as a key intermediate that can lead to the synthesis of essential biomolecules such as amino acids and nucleotides. Its role in simulating early Earth conditions has been pivotal in studies exploring the origins of life.

  • Case Study: Miller Experiment Replication
    Computational studies suggest that formamide is integral to the Miller-Urey experiment's replication, where it facilitated the synthesis of glycine, an amino acid. This underscores its potential as a precursor for life's building blocks under prebiotic conditions .

Synthetic Organic Chemistry

Formylating Agent in Organic Synthesis

[14C]formamide is employed as a formylating reagent in various organic reactions, including the Vilsmeier-Haack reaction. This application is essential for synthesizing labeled compounds for pharmacological studies.

  • Data Table: Formylating Reactions Using [14C]Formamide
Reaction TypeProductYield (%)Reference
Vilsmeier-HaackNovel phosphodiesterase-4 analog85
Urea HydrogenolysisFormanilide and Aniline82-83

Environmental and Safety Studies

Toxicity and Environmental Impact Assessment

The use of [14C]formamide extends to environmental studies where its degradation products are analyzed to assess potential ecological impacts. Understanding how this compound behaves in various environments helps establish safety protocols for its use in laboratories.

  • Case Study: Degradation Pathways
    Research has shown that degradation products of formamide can include formic acid and ammonia, which may serve as substrates for further chemical reactions in environmental contexts. Studies focus on understanding these pathways to mitigate any adverse effects on ecosystems .

Mechanism of Action

The mechanism of action of formamide involves its ability to act as a solvent and reactant in various chemical processes. In biological systems, formamide can denature nucleic acids by disrupting hydrogen bonds, leading to the separation of DNA and RNA strands. This property is utilized in molecular biology techniques such as gel electrophoresis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea and Thiourea

  • Chemical Properties : Urea (NH₂CONH₂) and thiourea (NH₂CSNH₂) share a planar structure with formamide but differ in functional groups (carbonyl vs. thiocarbonyl). Urea has a lower dielectric constant (≈81) compared to formamide .
  • Permeability : In electrophysiological studies, formamide exhibits lower permeability through acetylcholine-activated channels compared to urea and thiourea, likely due to its larger dipole moment and hydrogen-bonding capacity .
  • Applications : Urea is a common nitrogen fertilizer, while thiourea serves as a vulcanization accelerator. Formamide’s superior solvation properties make it preferable in polymer chemistry and nucleic acid research .

Acetamide

  • Structure and Reactivity : Acetamide (CH₃CONH₂) replaces formamide’s formyl group with an acetyl group. This substitution reduces polarity (dielectric constant ≈60) and increases lipophilicity.
  • Thermal Stability : Acetamide derivatives (e.g., N-methylphenylacetamide) lack the phase transitions observed in chlorophenyl-formamide analogs under thermal stress, highlighting formamide’s unique conformational flexibility .
  • Biosynthetic Utility : Unlike formamide, acetamide is less efficient as a nitrogen source in microbial production systems, as shown in C. glutamicum fermentations .

Comparison with Functionally Similar Compounds

Ammonium Sulfate

  • Nitrogen Assimilation : In C. glutamicum, [14C]-formamide and ammonium sulfate ([NH₄]₂SO₄) exhibit comparable nitrogen incorporation rates into biomass. However, formamide enhances production titers of L-lysine, L-glutamate, and dipicolinic acid by up to 80% compared to ammonium sulfate/urea mixtures .
  • Environmental Impact : Ammonium sulfate generates acidic byproducts, whereas formamide-based processes reduce waste acidity, aligning with green chemistry principles .

Guanidinium

  • Permeability and Charge : Guanidinium (C(NH₂)₃⁺) is a charged analog of formamide. Its permeability ratio (0.92) through ion channels exceeds that of uncharged formamide (0.15), emphasizing the role of charge in membrane transport .

Comparison with Formamide Derivatives

N-(4-Chlorophenyl)formamide

  • Thermal Behavior : This derivative undergoes phase transitions from disordered to ordered states under thermal stress, a property exploited in dielectric materials. In contrast, formamide itself remains stable up to 210°C .
  • Crystallography : The crystal structure of N-(4-methylphenyl)formamide reveals hydrogen-bonded dimers, similar to parent formamide, but with enhanced steric hindrance affecting solubility .

Benzothiazole-Based Formamides

  • Pharmaceutical Activity: Formamide derivatives like 3-pyridylbenzothiazole-formamide exhibit submicromolar IC₅₀ values (15–75 nM) in glioblastoma and breast cancer cell lines, outperforming non-formylated analogs by 100–1,000-fold. This underscores formamide’s role in enhancing drug potency .

Thermodynamic and Prebiotic Relevance

Formamide’s high dielectric constant and ability to stabilize phosphoester bonds make it critical in prebiotic chemistry. Ribonucleotide polymerization is thermodynamically favored in formamide-rich environments (water/formamide ratios <50%), unlike in pure water . This contrasts with 2'-deoxyribonucleotides, which require aqueous conditions, highlighting formamide’s unique role in RNA evolution .

Data Tables

Table 1: Comparative Nitrogen Source Efficiency in C. glutamicum

Nitrogen Source L-Lysine Titer (g/L) L-Glutamate Titer (g/L)
Formamide 12.5 ± 0.8 9.3 ± 0.6
Ammonium Sulfate 7.1 ± 0.5 5.2 ± 0.3
Urea 6.8 ± 0.4 4.9 ± 0.2

Data adapted from Schwardmann et al. (2023b) .

Table 2: Permeability Ratios of Small Molecules

Compound Permeability Ratio (P/Pₖ⁺)
Formamide 0.15
Urea 0.35
Thiourea 0.28
Guanidinium 0.92

Data from electrophysiological studies .

Q & A

Q. How can researchers address inconsistencies in [14C] formamide half-life measurements across laboratories?

  • Methodological Answer : Standardize decay calculations using the Consensus T1/2 (5730 years) and harmonize instrumentation (e.g., accelerator mass spectrometry vs. LSC). Participate in inter-laboratory comparisons and report deviations in calibration protocols. Reference IAEA-certified materials for cross-validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamide, [14C]
Reactant of Route 2
Formamide, [14C]

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